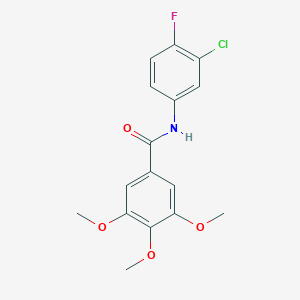
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide, also known as CFMTB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic effects. CFMTB is a derivative of the natural compound, trimethoxyphenethylamine, and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to act through multiple pathways. N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to inhibit the activity of enzymes involved in the production of inflammatory cytokines, such as COX-2 and iNOS. N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has also been found to activate the AMPK signaling pathway, which is involved in cellular energy regulation and has been implicated in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to inhibit the production of inflammatory cytokines, reduce the activation of immune cells, and induce apoptosis in cancer cells. In neurodegenerative disease research, N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its stability and ease of synthesis. N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide is also relatively non-toxic and has been found to have low side effects. However, N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has some limitations, including its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further research is needed to determine the optimal dosage and administration of N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide for these conditions. Additionally, research is needed to investigate the potential off-target effects of N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide and its interactions with other drugs. Finally, research is needed to develop new synthesis methods for N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide that are more efficient and environmentally friendly.
Méthodes De Synthèse
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with 3-chloro-4-fluoroaniline in the presence of a catalyst. The resulting intermediate is then treated with a reducing agent to yield N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic effects in a range of conditions, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has shown that N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide can reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disease research, N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to have neuroprotective effects and improve cognitive function.
Propriétés
Formule moléculaire |
C16H15ClFNO4 |
|---|---|
Poids moléculaire |
339.74 g/mol |
Nom IUPAC |
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H15ClFNO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-10-4-5-12(18)11(17)8-10/h4-8H,1-3H3,(H,19,20) |
Clé InChI |
APOWTUGUFJKTFO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)F)Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



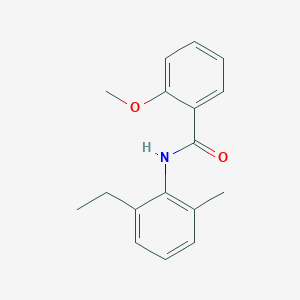
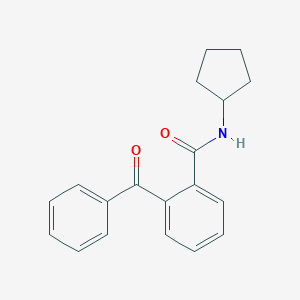

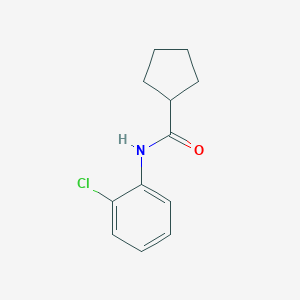
![N-(2-ethylhexyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291582.png)
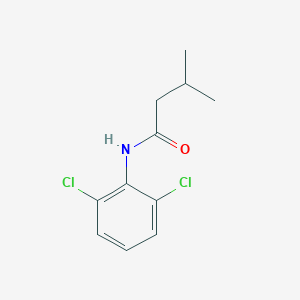

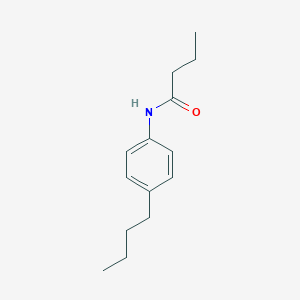

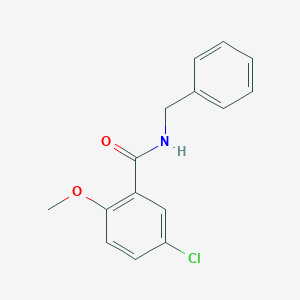



![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)